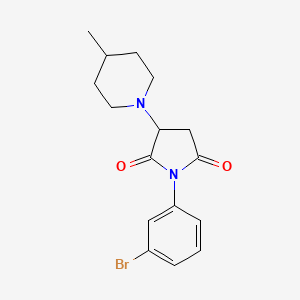
1-(3-bromophenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-bromophenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione, also known as BRL-15572, is a compound that has been extensively studied in the field of neuroscience. It is a potent and selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor that has been implicated in a variety of neurological and psychiatric disorders.
Mechanism of Action
1-(3-bromophenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione is a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is a subtype of the dopamine receptor that is primarily expressed in the mesolimbic pathway of the brain, which is involved in reward and motivation. By blocking the dopamine D3 receptor, 1-(3-bromophenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione reduces the activity of this pathway, which may explain its efficacy in reducing drug-seeking behavior and the symptoms of schizophrenia.
Biochemical and Physiological Effects:
1-(3-bromophenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to reduce the release of dopamine in the nucleus accumbens, which is a key brain region involved in reward and motivation. 1-(3-bromophenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione has also been shown to reduce the expression of the immediate early gene c-fos in the nucleus accumbens, which is a marker of neuronal activity. These effects suggest that 1-(3-bromophenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione may be altering the activity of the mesolimbic pathway in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(3-bromophenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to specifically investigate the role of this receptor subtype in various neurological and psychiatric disorders. However, one limitation of using 1-(3-bromophenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione is that it is not a clinically approved drug, and its effects in humans are not well understood. Additionally, the mechanism of action of 1-(3-bromophenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione is not fully understood, and further research is needed to elucidate its effects on the brain.
Future Directions
There are several future directions for research on 1-(3-bromophenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione. One area of research is to investigate its potential as a treatment for drug addiction and schizophrenia in humans. Another area of research is to further elucidate its mechanism of action and its effects on the brain. Additionally, researchers may investigate the potential of 1-(3-bromophenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione as a research tool for investigating the role of the dopamine D3 receptor in other neurological and psychiatric disorders.
Synthesis Methods
The synthesis of 1-(3-bromophenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione involves several steps, including the reaction of 3-bromoaniline with 4-methylpiperidine to form 1-(3-bromophenyl)-4-methylpiperidine. This intermediate is then reacted with succinic anhydride to form the final product, 1-(3-bromophenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione. The synthesis of 1-(3-bromophenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione has been optimized to yield high purity and high yield.
Scientific Research Applications
1-(3-bromophenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione has been used extensively in scientific research to investigate the role of dopamine D3 receptors in various neurological and psychiatric disorders. It has been shown to be effective in reducing drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for drug addiction. 1-(3-bromophenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione has also been shown to be effective in reducing the symptoms of schizophrenia in animal models, suggesting that it may have potential as a treatment for this disorder as well.
properties
IUPAC Name |
1-(3-bromophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O2/c1-11-5-7-18(8-6-11)14-10-15(20)19(16(14)21)13-4-2-3-12(17)9-13/h2-4,9,11,14H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKKPSGTXXAHGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2CC(=O)N(C2=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(4-acetylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B5155319.png)
![5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B5155325.png)
![4-(4-ethoxyphenyl)-1-ethyl-7-methyl-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5155329.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-isobutylglycinamide](/img/structure/B5155336.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[3-(1H-pyrazol-1-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5155341.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)thio]-N-(2-{[2-(cyclopropylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B5155352.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5155369.png)
![methyl 3-({[(3-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5155371.png)
![N,3,5-trimethyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5155385.png)
![diethyl 2-[4-(diethylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B5155415.png)


![3-[(1-acetyl-4-piperidinyl)oxy]-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B5155437.png)
